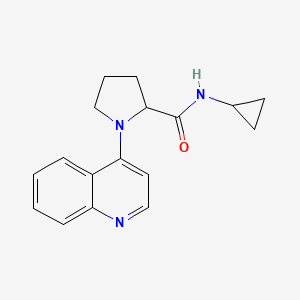![molecular formula C13H21N3O2S B7633661 2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMT or TH-302, and it has been extensively studied for its anti-cancer properties.
Mécanisme D'action
EMT is a bioreductive prodrug that is activated by the hypoxic conditions found in solid tumors. Once activated, EMT releases a cytotoxic alkylating agent that selectively targets tumor cells. The cytotoxic agent damages the DNA of tumor cells, leading to cell death.
Biochemical and Physiological Effects:
EMT has been shown to have significant anti-tumor effects in preclinical studies. It selectively targets tumor cells, leading to cell death. EMT has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, EMT has been shown to enhance the effects of radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
EMT has several advantages for lab experiments. It is a selective anti-cancer agent that targets tumor cells, making it a promising candidate for cancer therapy. EMT has also been shown to enhance the effects of radiation therapy and chemotherapy. However, EMT has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. Additionally, EMT has been shown to have limited efficacy in some tumor types.
Orientations Futures
There are several future directions for research on EMT. One area of research is the development of new prodrugs that can be activated under different conditions, such as low pH or high temperatures. Another area of research is the optimization of EMT dosing regimens to improve its efficacy in different tumor types. Additionally, there is a need for further research on the mechanisms of action of EMT and its interactions with other anti-cancer agents. Finally, there is a need for clinical trials to evaluate the safety and efficacy of EMT in human cancer patients.
Méthodes De Synthèse
The synthesis of EMT involves the reaction between 2-methyl-1,3-thiazole-5-carboxylic acid and 2-ethyl-2-methyl-3-oxobutanoic acid, followed by the addition of morpholine and the subsequent formation of the carboxamide group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
EMT has been extensively studied for its anti-cancer properties. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, EMT releases a cytotoxic alkylating agent that selectively targets tumor cells. This mechanism of action makes EMT a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-4-13(3)9-16(5-6-18-13)12(17)15-8-11-7-14-10(2)19-11/h7H,4-6,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFZZBOHWCKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NCC2=CN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)


![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)


![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)